

Structure Elucidation of 2-Amino-3-formylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-formylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **2-Amino-3-formylbenzoic acid**. Due to the limited availability of dedicated research papers on this specific molecule, this guide combines known chemical principles, data from structurally similar compounds, and plausible experimental methodologies to present a thorough analysis.

Physicochemical Properties

2-Amino-3-formylbenzoic acid is a pale-yellow to yellow-brown solid. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO ₃	[1]
Molecular Weight	165.15 g/mol	[1]
Appearance	Pale-yellow to Yellow-brown Solid	[1]
CAS Number	27867-47-6	[1]
Predicted pKa	4.59 ± 0.10	[1]

Proposed Synthesis: Vilsmeier-Haack Formylation of 2-Aminobenzoic Acid

A plausible and efficient method for the synthesis of **2-Amino-3-formylbenzoic acid** is the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic compounds, such as 2-aminobenzoic acid (anthranilic acid). The amino group in the starting material activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid group, formylation is anticipated to occur at the C3 position.

Experimental Protocol (Hypothetical)

Materials:

- 2-Aminobenzoic acid (Anthranilic acid)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2)
- Sodium acetate
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (3

equivalents) is dissolved in dichloromethane. The solution is cooled to 0°C in an ice bath. Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

- **Formylation Reaction:** A solution of 2-aminobenzoic acid (1 equivalent) in N,N-dimethylformamide is added dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 60°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and a saturated solution of sodium acetate. This mixture is stirred for 1 hour to hydrolyze the intermediate iminium salt. The resulting solution is then extracted three times with ethyl acetate.
- **Purification:** The combined organic layers are washed with water, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude **2-Amino-3-formylbenzoic acid** is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
- **Characterization:** The purified product is characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its melting point is determined.

Structural Elucidation via Spectroscopic Methods

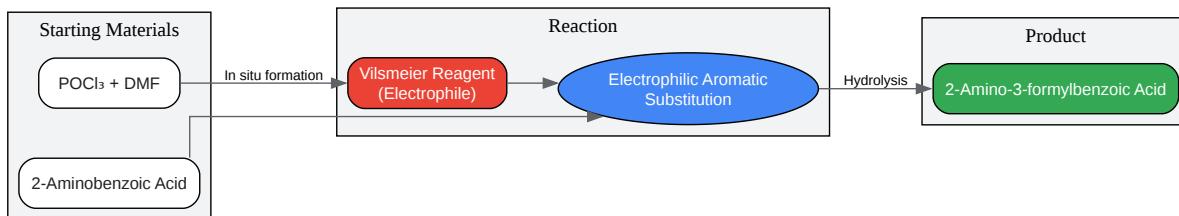
The definitive structure of **2-Amino-3-formylbenzoic acid** would be confirmed through a combination of spectroscopic techniques. The following table outlines the predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles.

Spectroscopic Technique	Predicted Data
¹ H NMR	δ (ppm) in DMSO-d ₆ : • ~10.0-11.0 (s, 1H): Carboxylic acid proton (-COOH). • ~9.8 (s, 1H): Aldehyde proton (-CHO). • ~7.5-8.0 (m, 3H): Aromatic protons. • ~6.0-7.0 (br s, 2H): Amine protons (-NH ₂).
¹³ C NMR	δ (ppm) in DMSO-d ₆ : • ~190: Aldehyde carbonyl carbon (-CHO). • ~170: Carboxylic acid carbonyl carbon (-COOH). • ~150: Aromatic carbon attached to the amino group (C2). • ~140: Aromatic carbon (C4 or C6). • ~120-135: Remaining aromatic carbons. • ~115: Aromatic carbon attached to the formyl group (C3). • ~110: Aromatic carbon attached to the carboxylic acid group (C1).
FTIR	ν (cm ⁻¹): • 3400-3200: N-H stretching of the primary amine. • 3300-2500 (broad): O-H stretching of the carboxylic acid. • ~1700: C=O stretching of the carboxylic acid. • ~1680: C=O stretching of the aldehyde. • ~1600, ~1480: C=C stretching of the aromatic ring.
Mass Spectrometry	m/z: • [M] ⁺ : 165 (Molecular ion). • [M-H ₂ O] ⁺ : 147. • [M-CHO] ⁺ : 136. • [M-COOH] ⁺ : 120.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed Vilsmeier-Haack formylation of 2-aminobenzoic acid to yield **2-Amino-3-formylbenzoic acid**.

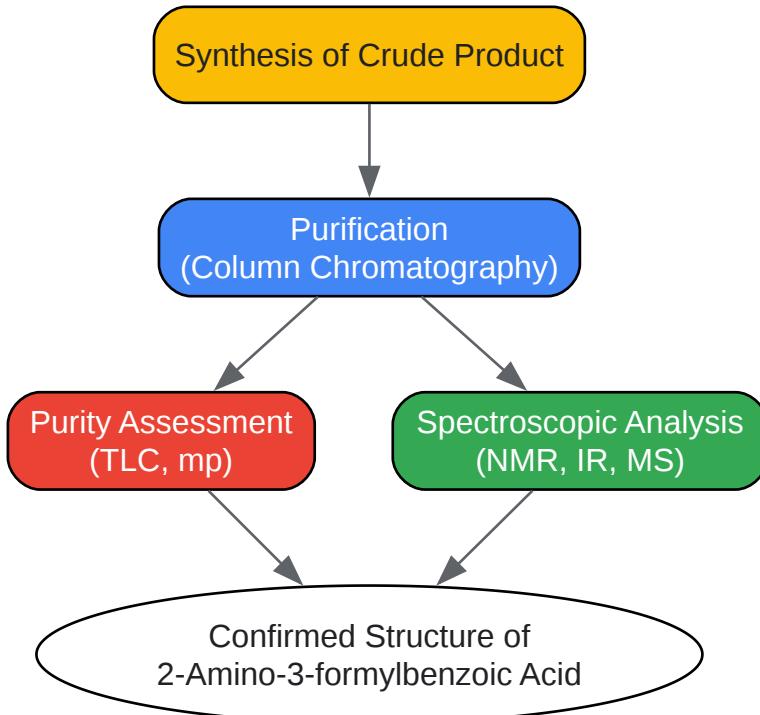


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Caption: Proposed synthesis of **2-Amino-3-formylbenzoic acid**.

Structure Elucidation Workflow

The logical workflow for the structural confirmation of the synthesized product is outlined below.



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Caption: Workflow for structural elucidation.

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References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
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